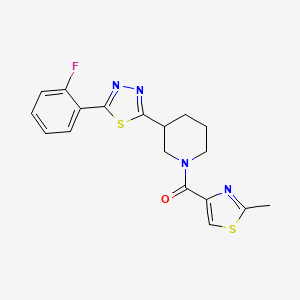

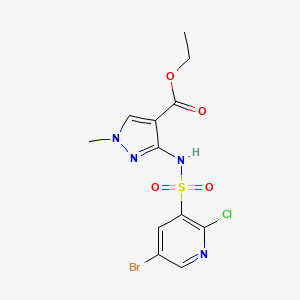

![molecular formula C20H20F3N5O3 B2538581 2-(2-Ethoxyethyl)-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione CAS No. 878730-32-6](/img/structure/B2538581.png)

2-(2-Ethoxyethyl)-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(2-Ethoxyethyl)-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione" is a tricyclic imidazo-purine derivative. Such compounds are known for their potential as adenosine receptor (AR) antagonists, which are of interest due to their therapeutic applications in various diseases, including cardiovascular and neurodegenerative disorders .

Synthesis Analysis

The synthesis of related tricyclic imidazo-purine derivatives typically involves the formation of the imidazo ring and subsequent introduction of substituents that confer high affinity for specific AR subtypes. For example, the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones involves intramolecular alkylation of precursor compounds, which are themselves prepared through a series of reactions starting from a nitrosopyrimidine derivative . Similarly, novel routes to imidazoles have been developed, which are valuable intermediates for the synthesis of purines .

Molecular Structure Analysis

The molecular structure of imidazo-purine derivatives is characterized by a tricyclic core consisting of a purine fused to an imidazole ring. This structure is often modified with various substituents to enhance receptor affinity and selectivity. For instance, the introduction of a phenyl group at the 2-position of the imidazo[2,1-i]purin-5-one derivatives has led to very potent and highly selective antagonists for human A(3) ARs .

Chemical Reactions Analysis

The chemical reactivity of imidazo-purine derivatives is influenced by the presence of functional groups that can participate in various reactions. For example, the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and β-keto esters involves oxidative coupling, which is mediated by an oxidant and catalyzed by boron trifluoride etherate . The choice of catalyst and reaction conditions can significantly affect the outcome of the reaction.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo-purine derivatives, such as water solubility, are often enhanced by the basic nitrogen atom in the tricyclic core, which can be protonated under physiological conditions . The introduction of specific substituents can also affect the solubility and overall pharmacokinetic profile of these compounds. The enantiomeric purity of chiral products is another important property, which can be determined using capillary electrophoresis with beta-cyclodextrins as chiral discriminators .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Mesoionic Purinone Analogs : A study describes the synthesis and properties of mesoionic imidazo[1,2-c]pyrimidine-2,7-diones, analogs of purine-2,8-dione, demonstrating their existence in the C3-H tautomeric form and their ability to undergo hydrolytic ring-opening reactions (Coburn & Taylor, 1982).

- Structural Activity Relationships : Research on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones explores their affinity for serotoninergic and dopaminergic receptors, highlighting the importance of a substituent at the 7-position for receptor affinity and selectivity (Zagórska et al., 2015).

Biological Applications

- Antiviral Activity : A study on the synthesis and antiviral activity of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine discusses moderate rhinovirus activity at nontoxic dosage levels (Kim et al., 1978).

- Antihypertensive and Antiviral Activities : Research on 7,8-polymethylenepurine derivatives indicates their precursors' potential in studying antiviral and antihypertensive activities (Nilov et al., 1995).

Propriétés

IUPAC Name |

2-(2-ethoxyethyl)-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3N5O3/c1-4-31-10-9-26-17(29)15-16(25(3)19(26)30)24-18-27(15)11-12(2)28(18)14-7-5-13(6-8-14)20(21,22)23/h5-8,11H,4,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVMRNDQELAOBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)C(F)(F)F)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-ethoxyethyl)-1,7-dimethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

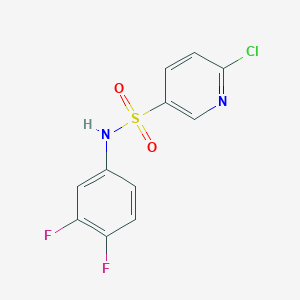

![1-(benzo[d]oxazol-2-yl)-N-(3-chloro-4-fluorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2538504.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2538506.png)

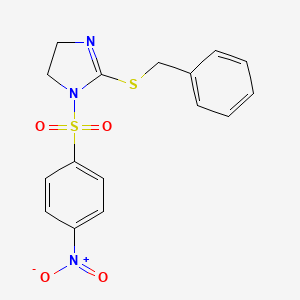

![N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide](/img/structure/B2538507.png)

![1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2538512.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2538513.png)

![(3-Phenylbenzo[c]isoxazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2538517.png)

![tert-Butyl (1R,4R,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2538518.png)

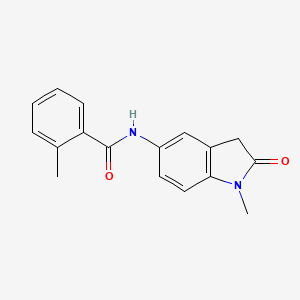

![3-(2-Methoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2538520.png)